N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

Catalog No.
S1494429
CAS No.
12656-98-3
M.F
C16H20N2O
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine...

CAS Number

12656-98-3

Product Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

IUPAC Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3

InChI Key

OBBDJQMNZLQVAZ-UHFFFAOYSA-N

SMILES

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]

Synonyms

N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine Oxide;

Canonical SMILES

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]

Potential as a Metabolite:

Pheniramine is a first-generation antihistamine medication that has been used to treat allergic rhinitis and other allergic conditions PubChem: . During metabolism in the body, Pheniramine can be converted to Pheniramine N-Oxide PubChem: . Therefore, Pheniramine N-Oxide might be studied as a metabolite of Pheniramine to understand its pharmacological effects and potential interactions within the body.

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, also known as Pheniramine Aminoxide, is a tertiary amine compound derived from Pheniramine, which acts as an H1-receptor antagonist. This compound is characterized by its anticholinergic and sedative properties, making it useful in treating allergic conditions such as hay fever and urticaria. Its chemical structure includes a pyridine ring, which contributes to its unique pharmacological profile and reactivity in various

  • Reactions with Dipolarophiles: The compound engages in cycloaddition reactions with substituted phenyl isocyanates, leading to the formation of diverse pyridine derivatives. This reaction showcases its ability to act as a dipole in cycloaddition processes.
  • Catalytic Reactions: It has been investigated for its catalytic properties, particularly in the selective oxidation of tertiary amines. This potential opens avenues for its application in organic synthesis and industrial processes.

As a derivative of Pheniramine, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide exhibits significant biological activity:

  • Antihistaminic Effects: The compound functions primarily as an antihistamine, blocking H1 receptors and alleviating allergic symptoms.
  • Anticholinergic Properties: Its anticholinergic effects contribute to its sedative properties, making it effective in treating conditions where sedation is beneficial.

The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide can be achieved through several methods:

  • Alkylation Reactions: The compound can be synthesized via alkylation of pyridine derivatives with dimethylamine and appropriate alkyl halides.
  • Cyclization Processes: Utilizing cyclization techniques involving phenyl isocyanates can lead to the formation of this compound through controlled reaction conditions.
  • Coordination Chemistry: It has also been synthesized through coordination chemistry approaches, particularly involving metal complexes that facilitate the formation of the desired amine oxide structure.

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has various applications across different fields:

  • Pharmaceuticals: Primarily used as an antihistamine in allergy treatments.
  • Chemical Synthesis: Serves as a precursor or reagent in the synthesis of complex organic molecules and coordination compounds.

Research on N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has highlighted its interactions with biological systems:

  • Molecular Docking Studies: These studies have shown promising results for its interaction with various biological targets, indicating potential therapeutic applications beyond antihistaminic effects .
  • Charge Transfer Analysis: Investigations into charge transfer properties reveal insights into its electronic structure and reactivity, which are crucial for understanding its biological activity .

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide shares similarities with several other compounds, each possessing unique characteristics. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
PheniramineH1-receptor antagonistDirectly used for allergies without oxidation
DiphenhydramineAntihistamine with sedative effectsMore potent sedative effects compared to N,N-dimethyl
ChlorpheniramineAntihistamine with longer actionExtended duration of action
PromethazineAntihistaminic and antiemetic propertiesAdditional use in motion sickness

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amino oxide stands out due to its specific structural features that enhance its reactivity and potential applications in organic synthesis and coordination chemistry, distinguishing it from other common antihistamines and related compounds .

Historical and Contemporary Synthetic Routes

The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is intrinsically linked to its parent compound, pheniramine. Pheniramine, first synthesized in the mid-20th century, is produced via alkylation of 2-pyridylphenylacetonitrile with dimethylaminoethyl chloride. The oxidation of pheniramine to its N-oxide derivative emerged as a critical metabolic pathway, prompting the development of targeted synthetic methods.

Early routes relied on stoichiometric oxidants like hydrogen peroxide (H₂O₂) in acidic media, yielding the N-oxide with moderate efficiency. Contemporary approaches emphasize catalytic methodologies, such as platinum(II)-mediated oxidation and meta-chloroperbenzoic acid (m-CPBA) systems. For example, Pt(II) catalysts enable oxidation under mild conditions (25°C, 12 hours) with >90% conversion, while m-CPBA achieves comparable yields in non-polar solvents like ethyl acetate.

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalyst/OxidantConditionsYield (%)Reference
Stoichiometric H₂O₂NoneH₂SO₄, 50°C, 8h65–70
Pt(II)-Catalyzed[Pt(OH)₂Cl₂]H₂O₂, 25°C, 12h92
m-CPBA-Mediatedm-CPBAEtOAc, 25°C, 6h89

Catalytic Methodologies and Reaction Optimization

Catalytic oxidation represents a paradigm shift in N-oxide synthesis. Platinum-based systems, such as [Pt(OH)₂Cl₂], leverage bridging hydroxo complexes to activate H₂O₂, enabling efficient oxygen transfer to the tertiary amine. Kinetic studies reveal a first-order dependence on both catalyst and substrate concentrations, with an activation energy of 45 kJ/mol.

Alternative methods using m-CPBA bypass metal catalysts entirely, exploiting electrophilic oxygen transfer mechanisms. This approach minimizes byproducts and simplifies purification. Solvent selection is critical: polar aprotic solvents like acetonitrile reduce side reactions, while ethyl acetate enhances selectivity for the N-oxide.

Stereochemical Considerations in Synthesis

Pheniramine N-Oxide retains the stereochemical configuration of its parent compound due to the planar nature of the amine oxide group. The oxidation process does not alter the chiral centers in the propanamine backbone, as demonstrated by comparative circular dichroism (CD) studies. However, racemization may occur under harsh acidic conditions (pH < 2), necessitating careful pH control during synthesis.

Structural Code Representation

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]  

SMILES notation for N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide.

Relationship to Parent Compound Pheniramine

Pheniramine N-Oxide is a primary metabolite of pheniramine, formed via hepatic cytochrome P450 (CYP) 2D6-mediated oxidation. While pheniramine acts as an H₁-receptor antagonist, the N-oxide exhibits reduced binding affinity (Kᵢ = 1.2 μM vs. 0.3 μM for pheniramine). This pharmacokinetic modification diminishes sedative effects but prolongs elimination half-life (t₁/₂ = 14 hours vs. 8 hours).

Table 2: Pharmacokinetic Comparison

ParameterPheniraminePheniramine N-Oxide
H₁ Receptor Kᵢ (μM)0.31.2
t₁/₂ (hours)814
Plasma Protein Binding (%)8578

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, also known as pheniramine N-oxide, represents a significant metabolite in the biotransformation pathways of tertiary amine compounds [1] [2]. This compound demonstrates the complex oxidative processes that tertiary amines undergo in biological systems, serving as both a metabolic product and a substrate for further enzymatic transformations [3] [4].

Enzymatic N-oxidation mechanisms

The formation of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide occurs through well-characterized enzymatic N-oxidation pathways that involve multiple enzyme systems [3] [5]. The primary enzymatic mechanisms responsible for N-oxide formation in tertiary amines involve two distinct monooxygenase systems: cytochrome P450 enzymes and flavin-containing monooxygenases [3] [5] [6].

Flavin-containing monooxygenases represent the predominant pathway for tertiary amine N-oxidation in mammalian systems [5] [7]. These enzymes utilize a "cocked and loaded" mechanism where they bind nicotinamide adenine dinucleotide phosphate hydrogen and reduce flavin adenine dinucleotide in the absence of substrate, creating a stable C4a-hydroperoxyflavin intermediate ready to oxidize any substrate that accesses the active site [5] [8]. The catalytic cycle proceeds through nucleophilic attack by the substrate on the distal oxygen atom of the prosthetic group, resulting in substrate oxygenation and formation of the N-oxide product [5].

The stereoselective nature of flavin-containing monooxygenase-mediated N-oxidation has been demonstrated through studies with various tertiary amine substrates [9] [7]. These enzymes exhibit remarkable specificity for soft nucleophiles, particularly nitrogen atoms in tertiary amine configurations [5] [10]. The reaction proceeds through the formation of 4a-hydroperoxyflavin, which serves as the active oxidizing species, followed by substrate oxidation and subsequent release of water to reform the flavin adenine dinucleotide cofactor [5] [8].

Cytochrome P450 enzymes also contribute to N-oxidation reactions, though they typically play a secondary role compared to flavin-containing monooxygenases for tertiary amines [11] [3]. The cytochrome P450-mediated oxidation involves the formation of Compound I, a high-valent iron-oxo complex, which can abstract hydrogen atoms or transfer oxygen atoms to substrate molecules [11] [12]. Recent studies have demonstrated that cytochrome P450 enzymes can catalyze N-oxidation through both direct oxygen transfer and hydrogen atom abstraction mechanisms, depending on the substrate structure and enzyme isoform involved [12] [13].

Table 1: Enzymatic Systems Involved in N-oxidation of Tertiary Amines

Enzyme SystemPrimary MechanismCofactor RequirementsSubstrate PreferenceReference
Flavin-containing monooxygenase 1Nucleophilic attack on 4a-hydroperoxyflavinNADPH, FAD, O₂Aliphatic tertiary amines [5] [9]
Flavin-containing monooxygenase 3Direct oxygenation via C4a-hydroperoxyflavinNADPH, FAD, O₂Aromatic and aliphatic tertiary amines [5] [7]
Cytochrome P450 3A4Compound I-mediated oxidationNADPH, O₂, electron transportDiverse tertiary amines [11] [13]
Cytochrome P450 2D6Iron-oxo complex formationNADPH, O₂, cytochrome b₅Nitrogen-containing heterocycles [11] [14]

Fungal metabolism studies (Cunninghamella elegans)

Cunninghamella elegans has emerged as a valuable microbial model for studying the metabolism of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide and related compounds [15] [16]. This filamentous fungus produces phase I metabolites that closely resemble those generated in mammalian systems, making it an important tool for biotransformation research [16] [17].

The fungal cytochrome P450 system in Cunninghamella elegans has been extensively characterized, revealing the presence of 32 genes putatively coding for cytochrome P450 enzymes [16]. These enzymes belong to various families including cytochrome P450 509, 5203, 5208, 5313, 5210, 61, and 51 [16]. The expression patterns of these enzymes vary significantly depending on growth conditions, with cytochrome P450 5313D1 showing particular importance in xenobiotic biotransformation [16].

Studies utilizing Cunninghamella elegans for drug metabolism have demonstrated the fungus's ability to perform N-oxidation reactions similar to those observed in mammalian liver microsomes [18] [19]. The biotransformation of structurally related compounds such as chlorpromazine and other phenothiazine derivatives by Cunninghamella elegans resulted in the formation of both N-oxide metabolites and various hydroxylated products [19]. These findings suggest that the fungal metabolism pathways can provide valuable insights into the biotransformation of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide.

The biotransformation efficiency of Cunninghamella elegans varies among different strains, with Cunninghamella elegans, Cunninghamella blakesleeana, and Cunninghamella echinulata showing distinct metabolic profiles [15] [18]. These differences in metabolic capability are attributed to variations in cytochrome P450 expression levels and substrate specificity among the different fungal strains [15] [17].

Table 2: Cunninghamella elegans Metabolism Characteristics

ParameterCunninghamella elegansCunninghamella blakesleeanaCunninghamella echinulataReference
Cytochrome P450 families509, 5203, 5208, 5313, 5210, 61, 51Similar profileSimilar profile [16]
Primary oxidation reactionsN-oxidation, hydroxylationN-oxidation, carboxylationN-oxidation, hydroxylation [15] [18]
Metabolic efficiencyModerateHighVery high [15]
Growth medium dependencySignificantModerateLow [16] [17]

Comparative analysis with brompheniramine and chlorpheniramine

The metabolic pathways of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide can be effectively compared with those of structurally related antihistamine compounds, particularly brompheniramine and chlorpheniramine [4]. These compounds share similar tertiary amine structures and undergo comparable N-oxidation reactions, providing valuable insights into structure-activity relationships in metabolic transformations [21].

Chlorpheniramine N-oxide formation represents a well-characterized example of tertiary amine metabolism that parallels the biotransformation of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide . The metabolic pathway involves cytochrome P450-mediated oxidation, resulting in the formation of the corresponding N-oxide metabolite through the same enzymatic mechanisms [4]. Both compounds demonstrate similar susceptibility to flavin-containing monooxygenase-mediated oxidation, with the reaction proceeding through nucleophilic attack on the flavin hydroperoxide intermediate [4] [5].

The comparative analysis reveals that the presence of halogen substituents in brompheniramine and chlorpheniramine does not significantly alter the fundamental N-oxidation mechanism, though it may influence the reaction kinetics and metabolic stability [21]. Studies have shown that the N-oxide metabolites of these compounds can undergo reduction back to the parent tertiary amines under certain conditions, indicating the reversible nature of the N-oxidation process [21].

Metabolic studies comparing these compounds have demonstrated that the pyridine ring system present in all three structures plays a crucial role in determining the regioselectivity of N-oxidation reactions [21] [4]. The tertiary amine nitrogen consistently serves as the primary site of oxidation, with the pyridine nitrogen remaining largely unreactive under physiological conditions [1] [21].

Table 3: Comparative Metabolic Properties of Related Tertiary Amines

CompoundPrimary Metabolic PathwayN-oxide Formation RateEnzyme SelectivityMetabolic StabilityReference
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxideDirect substrateN/A (already oxidized)FMO/CYP reductionModerate [1]
BrompheniramineN-oxidationHighFMO > CYPHigh [21]
ChlorpheniramineN-oxidationHighFMO > CYPHigh [21]
PheniramineN-oxidationVery highFMO predominantModerate [21] [1]

Role of cytochrome P450 in oxidative metabolism

Cytochrome P450 enzymes play a multifaceted role in the oxidative metabolism of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, serving both as oxidizing agents for the parent tertiary amine and as reducing systems for the N-oxide metabolite [11] [22] [14]. The cytochrome P450 system represents one of the most important enzyme families in drug metabolism, with specific isoforms showing distinct substrate preferences and catalytic mechanisms [11] [14].

The oxidative metabolism mediated by cytochrome P450 enzymes involves the formation of high-valent iron-oxo complexes, specifically Compound I, which serves as the primary oxidizing species [11] [12]. This reactive intermediate can perform various oxidation reactions including N-oxidation, hydroxylation, and dealkylation, depending on the substrate structure and enzyme active site characteristics [11] [12]. For tertiary amines like the parent compound of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, cytochrome P450 enzymes typically catalyze N-oxidation through direct oxygen atom transfer [3] [13].

Recent investigations have revealed that cytochrome P450 enzymes can also catalyze the reduction of N-oxide compounds back to their parent tertiary amines [22] [12]. This reduction occurs through a non-enzymatic mechanism involving the heme prosthetic group of cytochrome P450 in the presence of reduced flavin cofactors [22]. The reaction proceeds under anaerobic conditions and is inhibited by carbon monoxide, indicating the involvement of the heme iron center in the reduction process [22].

The substrate specificity of different cytochrome P450 isoforms varies significantly in their ability to metabolize N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide and related compounds [14] [13]. Cytochrome P450 3A4 and cytochrome P450 2D6 represent the primary isoforms involved in the metabolism of nitrogen-containing heterocyclic compounds, with each enzyme showing distinct kinetic parameters and product profiles [14] [13].

Table 4: Cytochrome P450 Isoforms in N-oxide Metabolism

Cytochrome P450 IsoformPrimary FunctionSubstrate SpecificityKinetic Parameters (Km)Product FormationReference
Cytochrome P450 3A4N-oxidation/reductionBroad tertiary amines50-200 μMN-oxides, hydroxy metabolites [14] [13]
Cytochrome P450 2D6N-dealkylationNitrogen heterocycles10-100 μMDealkylated products [14] [23]
Cytochrome P450 1A2Aromatic oxidationPlanar aromatic amines20-150 μMHydroxylated aromatics [14] [23]
Cytochrome P450 2E1Small molecule oxidationLow molecular weight amines100-500 μMVarious oxidized products [14] [23]

The regulation of cytochrome P450 expression and activity significantly influences the metabolic fate of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide [14] [23]. Genetic polymorphisms in cytochrome P450 genes can result in substantial interindividual variations in metabolic capacity, affecting both the formation and clearance of N-oxide metabolites [14] [23]. These variations have important implications for understanding the biotransformation pathways and metabolic stability of this compound in different populations [14] [23].

The pyridine ring substitution pattern represents one of the most critical structural determinants influencing the biological activity of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide and related compounds. Analysis of FDA-approved drugs containing pyridine scaffolds reveals that position 2 substitution occurs with highest frequency, followed by positions 5 and 3 [1]. This preference reflects the optimal balance between electronic and steric factors that govern receptor binding interactions.

Electronic effects dominate the impact of pyridine substitution patterns on biological activity. The nitrogen atom in the pyridine ring creates distinct electronic environments at different positions, with positions 2 and 6 (ortho to nitrogen) experiencing the strongest electronic influence due to their proximity to the electron-withdrawing nitrogen [1]. These positions show enhanced capacity for hydrogen bonding and electrostatic interactions with biological targets. Position 4 (para to nitrogen) also experiences significant electronic effects, though the impact on binding varies depending on the specific receptor system.

Positions 3 and 5 (meta to nitrogen) demonstrate moderate electronic effects but offer advantages in terms of reduced steric hindrance [1]. Studies of pyridine-containing pharmaceuticals reveal that position 5 substitution can enhance binding affinity through improved π-π stacking interactions with aromatic residues in receptor binding sites [2]. The meta positions allow for structural modifications that maintain the core binding interactions while providing opportunities for selectivity enhancement.

Steric considerations significantly influence the accessibility of the pyridine nitrogen for receptor binding. Substitution at positions 2 and 6 creates substantial steric hindrance around the nitrogen atom, which can either enhance binding through conformational restriction or reduce activity through blocked access to binding sites [3]. The degree of steric hindrance depends on the size and nature of the substituent, with bulky groups showing more pronounced effects.

The specific case of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide demonstrates optimal 2-position substitution effects. The 2-position attachment of the phenylpropylamine chain creates a geometrically favorable arrangement for histamine H1 receptor binding [4]. This positioning allows the pyridine nitrogen to engage in critical hydrogen bonding interactions while maintaining appropriate spatial relationships between the aromatic rings and the tertiary amine functionality.

Disubstitution patterns introduce additional complexity to structure-activity relationships. Compounds with 2,6-disubstitution show enhanced steric hindrance but can achieve improved receptor selectivity through enforced conformational preferences [1]. The symmetrical arrangement of substituents can restrict molecular flexibility, leading to either enhanced or reduced binding depending on the conformational requirements of the target receptor.

Distance requirements between aromatic rings and tertiary amine

The spatial relationship between aromatic ring systems and the tertiary amine group represents a fundamental pharmacophore requirement for optimal receptor binding in compounds containing the N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide scaffold. Extensive structure-activity relationship studies have established that a distance of 5-6 angstroms between the aromatic centroid and the tertiary amine nitrogen optimizes binding interactions with histamine H1 receptors [5].

This distance requirement reflects the geometric constraints imposed by the receptor binding site architecture. The optimal 5-6 angstrom separation allows simultaneous engagement of the aromatic rings with hydrophobic binding pockets and positioning of the protonated amine for electrostatic interaction with acidic residues, particularly aspartic acid residues that are conserved across biogenic amine receptors [4]. Distances shorter than 5 angstroms result in spatial constraints that prevent optimal receptor fitting, while distances exceeding 7 angstroms lead to loss of critical binding interactions.

The three-carbon propyl chain connecting the tertiary amine to the aromatic system in N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide provides the ideal spacer length to achieve this optimal distance [4]. This chain length allows sufficient conformational flexibility for the molecule to adopt the binding conformation required for receptor interaction while maintaining the appropriate geometric relationships between pharmacophore elements.

Conformational analysis reveals that the propyl chain can adopt multiple conformations, but only specific rotamers position the amine at the optimal distance from the aromatic rings [6]. The presence of two aromatic rings (phenyl and pyridyl) creates additional geometric constraints, as both rings must be appropriately positioned relative to their respective binding pockets within the receptor site. The dual aromatic system provides enhanced binding affinity through multiple π-π stacking interactions and hydrophobic contacts.

Studies examining chain length variations demonstrate the critical nature of this distance requirement. Compounds with ethyl chains (shorter spacing) show reduced binding affinity due to inadequate separation between the aromatic and amine functionalities [7]. Conversely, butyl or longer chains result in loss of activity as the amine cannot achieve the proper positioning for electrostatic interaction with the receptor while maintaining aromatic ring engagement.

The angle between the aromatic rings and the connecting chain also influences the effective distance between pharmacophore elements. Optimal binding requires specific angular relationships that allow both aromatic rings to engage productively with the receptor binding site. Analysis of binding conformations indicates that the most active compounds adopt orientations where the aromatic rings are positioned to maximize hydrophobic and π-π stacking interactions while maintaining the amine in the appropriate location for ionic binding [8].

Stereochemical influences on receptor binding

Stereochemical factors exert profound influences on the receptor binding characteristics of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, with enantiomeric differences significantly affecting binding affinity and pharmacological activity. The presence of a chiral center at the carbon bearing the phenyl and pyridyl substituents creates two distinct enantiomers that interact differently with chiral receptor binding sites [5].

The S-enantiomer of pheniramine demonstrates greater affinity for histamine H1 receptors compared to the R-enantiomer, reflecting the stereochemical complementarity between the drug molecule and the chiral binding site [5]. This enantiomeric selectivity arises from differences in how the aromatic rings and amine functionality are positioned relative to key receptor residues. The S-configuration allows optimal alignment of the pharmacophore elements with their respective binding domains, while the R-configuration creates suboptimal spatial relationships.

Molecular modeling studies reveal that enantiomeric differences in binding result from distinct orientations of the aromatic rings within the receptor binding pocket [9]. The S-enantiomer positions the phenyl and pyridyl rings to maximize favorable hydrophobic interactions and π-π stacking with aromatic residues in the binding site. The R-enantiomer, while capable of binding, adopts a conformation that reduces these favorable interactions, resulting in lower binding affinity.

The tertiary amine stereochemistry also influences the accessibility of the nitrogen lone pair for hydrogen bonding interactions. In the S-enantiomer, the amine nitrogen is optimally positioned to form a hydrogen bond with the backbone carbonyl of a tryptophan residue, a key interaction for biogenic amine receptors [10]. The R-enantiomer shows reduced capacity for this interaction due to altered spatial positioning of the amine relative to the receptor.

Conformational analysis demonstrates that stereochemical effects extend beyond simple binding affinity to influence the dynamic behavior of the drug-receptor complex [9]. The S-enantiomer stabilizes specific receptor conformations that promote inverse agonist activity, while the R-enantiomer may favor different conformational states that alter the functional response. These differences in receptor stabilization contribute to the overall pharmacological profile of each enantiomer.

The impact of stereochemistry becomes particularly evident when considering the N-oxide derivative. N-oxide formation alters the stereochemical environment around the nitrogen center and creates additional steric bulk that affects receptor binding [11]. The stereochemical requirements for optimal binding are modified in the N-oxide form, potentially altering the enantiomeric selectivity compared to the parent tertiary amine.

Comparative potency of E/Z isomers

The comparative analysis of E/Z isomers in compounds containing the N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide structural framework reveals systematic differences in biological potency that reflect fundamental principles of molecular geometry and receptor recognition. While the target compound itself does not contain E/Z isomerism, related structures and analogous systems provide important insights into how geometric isomerism influences pharmacological activity.

Examination of E/Z isomeric pairs across diverse pharmacological systems demonstrates a consistent pattern where E-isomers generally exhibit higher potency than their Z-counterparts [12] [13]. In the norendoxifen system, the E-isomer shows approximately 13-fold higher aromatase inhibitory activity compared to the Z-isomer, with IC50 values of 77 nM versus 1029 nM respectively [12]. This substantial potency difference highlights the critical importance of molecular geometry in receptor binding.

The enhanced potency of E-isomers typically results from improved molecular rigidity and optimal spatial arrangements of pharmacophore elements [12]. E-configuration promotes extended conformations that allow better alignment with receptor binding sites, while Z-isomers often adopt more compact conformations that may create steric clashes or suboptimal positioning of key functional groups. The rigid geometry enforced by double bond stereochemistry eliminates conformational flexibility that could lead to unproductive binding modes.

However, notable exceptions to the E-isomer preference exist, particularly in systems where intramolecular interactions stabilize the Z-configuration. Hydrazone derivatives demonstrate enhanced Z-isomer activity due to stabilizing intramolecular hydrogen bonds that create rigid, planar conformations favorable for biological activity [13]. In these systems, the Z-isomer shows superior antibacterial activity with inhibition zones of 18 mm compared to 12 mm for the E-isomer, reflecting the importance of conformational stability in determining biological activity.

The mechanism underlying E/Z potency differences involves multiple factors including molecular conformation, electronic distribution, and solvation effects [12]. E-isomers typically exhibit more favorable drug-like properties including improved membrane permeability and metabolic stability. The extended conformation of E-isomers often provides better complementarity with hydrophobic binding pockets and allows more effective π-π stacking interactions with aromatic residues.

Pharmacokinetic considerations also contribute to observed potency differences between E/Z isomers. Studies of norendoxifen reveal that Z-isomers achieve significantly higher plasma concentrations and exposure (AUC values) than E-isomers following oral administration [12]. This pharmacokinetic advantage can partially compensate for reduced intrinsic binding affinity, highlighting the importance of considering both pharmacodynamic and pharmacokinetic factors when evaluating isomeric potency relationships.

The clinical relevance of E/Z isomerism is exemplified by guanabenz, where only the E-isomer possesses significant hypotensive activity while the Z-isomer lacks therapeutic efficacy [14]. This dramatic difference in clinical activity underscores the critical importance of geometric isomerism in drug action and the need for stereochemical control in pharmaceutical development.

XLogP3

2.2

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 04-14-2024

Explore Compound Types